Enhanced Structural Rigidity and Higher Molecular Weight Versus (4-(Diphenylamino)phenyl)boronic Acid
The target compound exhibits significantly higher molecular weight (441.33 g/mol) and greater structural rigidity compared to the simpler analog (4-(diphenylamino)phenyl)boronic acid (MW: 297.15 g/mol) . This is due to the replacement of two phenyl groups on the amine with two biphenyl groups. This structural difference is expected to enhance the morphological stability and glass transition temperature (Tg) of the resulting polymers or small molecules, a critical factor for device longevity [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 441.33 g/mol |
| Comparator Or Baseline | (4-(Diphenylamino)phenyl)boronic acid: 297.15 g/mol |
| Quantified Difference | +48.5% higher MW |
| Conditions | Standard molecular formula calculation |
Why This Matters
Higher molecular weight and increased aromaticity are correlated with improved thermal stability and reduced crystallization, which are essential for durable OLED devices.
- [1] Ningbo Inno Pharmchem Co., Ltd. [4-(Diphenylamino)phenyl]boronic Acid | High-Purity Reagent for Advanced Synthesis. 2025. Product Page. View Source
